1-Benzyl-2,5,6-trimethylpiperidin-3-amine
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Overview
Description
1-Benzyl-2,5,6-trimethylpiperidin-3-amine is a synthetic organic compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol . This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications.
Preparation Methods
The synthesis of 1-Benzyl-2,5,6-trimethylpiperidin-3-amine typically involves the reaction of benzyl chloride with 2,5,6-trimethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzyl-2,5,6-trimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-2,5,6-trimethylpiperidin-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,5,6-trimethylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzyl-2,5,6-trimethylpiperidin-3-amine can be compared with other piperidine derivatives, such as:
1-Benzyl-2,4,6-trimethylpiperidin-3-amine: This compound has a similar structure but differs in the position of the methyl groups, which can affect its chemical properties and biological activities.
Piperidine: The parent compound of the piperidine family, which serves as a building block for many synthetic derivatives.
Indole derivatives: These compounds share some structural similarities and are also widely studied for their biological activities.
Properties
Molecular Formula |
C15H24N2 |
---|---|
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-benzyl-2,5,6-trimethylpiperidin-3-amine |
InChI |
InChI=1S/C15H24N2/c1-11-9-15(16)13(3)17(12(11)2)10-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10,16H2,1-3H3 |
InChI Key |
UKWBVZXKIFQVBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(N(C1C)CC2=CC=CC=C2)C)N |
Origin of Product |
United States |
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